molecular formula C16H12O5 B11839168 7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one CAS No. 114438-54-9

7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11839168
CAS No.: 114438-54-9
M. Wt: 284.26 g/mol
InChI Key: BKGQDASNGPWTDI-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically a type of chromone derivative. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes hydroxyl and methoxy groups attached to a chromone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. The reaction typically requires conditions such as elevated temperatures and the use of Lewis acids like aluminum chloride or sulfuric acid .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and related cellular processes.

    Medicine: Research has shown potential anticancer, anti-inflammatory, and neuroprotective effects, making it a candidate for drug development.

    Industry: It is used in the development of dyes, pigments, and fluorescent probes due to its chromone core[][4].

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

114438-54-9

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one

InChI

InChI=1S/C16H12O5/c1-20-16-14(19)12-7-6-11(18)8-13(12)21-15(16)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

BKGQDASNGPWTDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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